molecular formula C15H17NO3 B11045447 5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione

Cat. No.: B11045447
M. Wt: 259.30 g/mol
InChI Key: GODAEONHYKSOIP-UHFFFAOYSA-N
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Description

5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound with a unique structure that combines elements of both quinoline and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of quinoline and oxazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

7,10,12,12-tetramethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione

InChI

InChI=1S/C15H17NO3/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)19-14(16)18/h5-6,9H,7H2,1-4H3

InChI Key

GODAEONHYKSOIP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)C)C(=O)OC2=O)(C)C

Origin of Product

United States

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